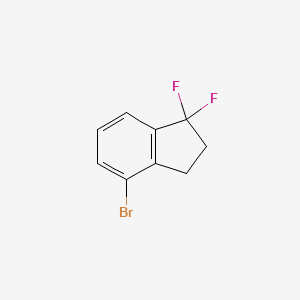

![molecular formula C20H20FN3O4S B2780580 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-10-9](/img/structure/B2780580.png)

2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

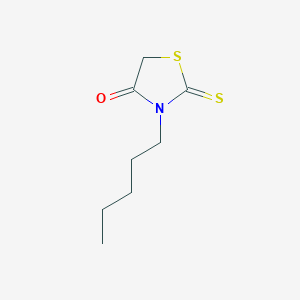

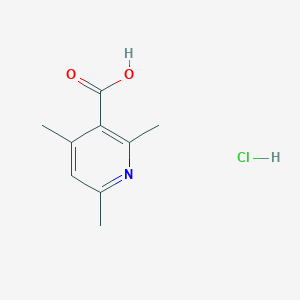

The compound “2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a complex organic molecule. It contains a benzisothiazolone group, a piperazine ring, and a fluorophenyl group. These functional groups suggest that this compound may have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzisothiazolone group, which is a type of heterocyclic compound, a piperazine ring, which is a type of saturated cyclic amine, and a fluorophenyl group, which is a type of aromatic compound. The presence of these different functional groups can greatly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions typical of amines, such as acylation or alkylation. The benzisothiazolone group might undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could influence its solubility and permeability. The piperazine ring might influence its basicity .Aplicaciones Científicas De Investigación

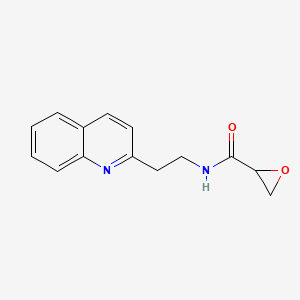

Antimicrobial and Antifungal Activities

The compound 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, as part of a series of synthesized derivatives, has been evaluated for its potential antimicrobial and antifungal activities. Specifically, certain derivatives within this series showed potent activity against gram-negative bacterial strains such as P. aeruginosa, with better inhibitory activity than the standard drug chloramphenicol. Additionally, they demonstrated good inhibitory activity against fungal strains like C. albicans. This suggests the compound's structural framework could serve as a basis for developing new antimicrobial and antifungal agents (Mishra & Chundawat, 2019).

Cancer Therapy Applications

The compound's derivatives have been identified as potential sigma-2 receptor/TMEM97 ligands with cytotoxic activity. Sigma-2 receptor/TMEM97 is upregulated in cancer cells compared to normal cells, and traditional sigma-2 receptor agonists induce apoptosis and autophagy, making them of interest in cancer therapy. The bivalent sigma-2 receptor ligand MAM03055A, related to the compound's structural class, exhibited high affinity for sigma-2 receptors and induced potent cell death in various cancer cell lines, suggesting potential application in targeted cancer therapy (Liu et al., 2021).

Photoinduced Electron Transfer Applications

The structural motif of this compound has also been explored in the context of solvent-polarity reconfigurable fluorescent logic gates, demonstrating potential applications in molecular electronics and sensing technologies. Specifically, derivatives have been designed as fluorescent logic gates capable of reconfiguration between different logic operations based on solvent polarity, indicating their utility in developing tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antitumor and Selective Receptor Agonist Activities

Further research into the compound's derivatives revealed selective, irreversible partial agonist activity against sigma-2 receptors, with implications for understanding receptor roles and potential in targeted cancer diagnosis and therapy. One derivative, CM572, demonstrated cytotoxic activity against various cancer cell lines while being less potent against normal cells, highlighting its potential for selective cancer therapy (Nicholson et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

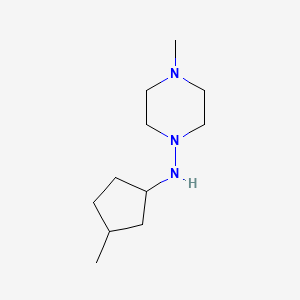

Target of Action

Similar compounds have been found to exhibit inhibitory activities against certain proteins . For instance, some derivatives have shown inhibitory activities against TLR4 proteins

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through binding, leading to inhibitory effects . The binding energies of these interactions have been observed to be appreciable, suggesting a strong interaction between the compound and its target .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities

Pharmacokinetics

In silico pharmacokinetic profiles have been predicted for similar compounds . These compounds were found to adhere to Lipinski’s rule of five with slight deviation in molecular weight , suggesting good bioavailability

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial and hemolytic activity

Propiedades

IUPAC Name |

2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c21-16-6-2-3-7-17(16)22-11-13-23(14-12-22)19(25)9-10-24-20(26)15-5-1-4-8-18(15)29(24,27)28/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKSZPFDMWBFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2780499.png)

![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)

![4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole](/img/structure/B2780502.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2780503.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2780505.png)

![4-amino-6-tert-butyl-3-[(4-methylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2780511.png)

![2-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2780516.png)

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)